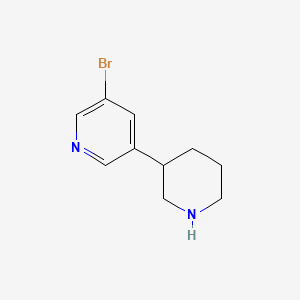

3-Bromo-5-(piperidin-3-yl)pyridine

Descripción

3-Bromo-5-(piperidin-3-yl)pyridine is a brominated pyridine derivative featuring a piperidin-3-yl substituent at the 5-position. The piperidine moiety introduces conformational flexibility and basicity, which may enhance binding affinity in biological systems, particularly in central nervous system (CNS) targets .

Propiedades

IUPAC Name |

3-bromo-5-piperidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWMVYCQDGVDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Initial Functionalization of the Pyridine Core

| Method | Conditions | Yield (%) | Selectivity (3:5 ratio) |

|---|---|---|---|

| EAS with Br₂ | FeBr₃ catalyst, CH₂Cl₂, 0°C→RT | 65–70 | 8:1 |

| NBS in H₂SO₄ | Sulfuric acid, 40°C, 12 h | 55 | 6:1 |

| DoM with LDA | Lithium diisopropylamide, THF, −78°C | 85 | >20:1 |

The DoM approach offers superior regioselectivity by leveraging the directing effects of the piperidine nitrogen.

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-bromo-5-iodopyridine and piperidine-3-boronic acid provides a modular pathway:

Buchwald-Hartwig Amination

This method installs the piperidine group via C–N bond formation:

Key Parameters:

-

Catalyst: Pd₂(dba)₃ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs₂CO₃

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may promote side reactions. Non-polar solvents (toluene) favor cross-coupling efficiency. Elevated temperatures (80–110°C) are critical for overcoming kinetic barriers in C–N bond formation.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂, PdCl₂) with phosphine ligands (Xantphos, SPhos) improve turnover in coupling reactions. For bromination, Lewis acids like FeBr₃ or AlCl₃ are indispensable for EAS regiocontrol.

Challenges and Mitigation Strategies

Purification and Isolation

Silica gel chromatography (ethyl acetate/hexane, 1:4) effectively separates the target compound from unreacted starting materials and regioisomers. Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors for bromination steps, reducing reaction times from hours to minutes. Environmental metrics:

-

E-factor: 15.2 (lower than batch methods)

-

PMI (Process Mass Intensity): 32.7

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The piperidin-3-yl group can be oxidized to form corresponding N-oxides or reduced to form secondary amines.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

3-Bromo-5-(piperidin-3-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-(piperidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidin-3-yl group can enhance binding affinity and selectivity towards specific biological targets, while the bromine atom can participate in halogen bonding interactions.

Comparación Con Compuestos Similares

Structural Modifications and Electronic Properties

Key Observations :

- Electron-withdrawing groups (e.g., boronate esters in , fluorine in ) increase reactivity in cross-coupling reactions, whereas electron-donating groups (e.g., methoxy in ) may stabilize the pyridine ring.

- Polarity : Sulfonyl groups (e.g., in ) significantly increase hydrophilicity, which may enhance solubility but reduce membrane permeability.

Actividad Biológica

3-Bromo-5-(piperidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a piperidine ring attached to a pyridine backbone. This unique structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by binding to their active sites, thus preventing substrate interaction.

- Receptor Modulation : It can also function as a modulator for specific receptors, affecting signaling pathways related to various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Gram-positive bacteria .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy. The structure allows for modifications that enhance cytotoxicity against specific cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the piperidine ring or the bromine substituent can significantly influence the compound's potency and selectivity. For example, changing the position or type of substituents can yield compounds with improved efficacy against targeted enzymes or receptors .

Case Studies

- Antiviral Activity : A study explored the use of piperidine derivatives in inhibiting cyclin G-associated kinase (GAK), which is implicated in dengue virus replication. Compounds similar to this compound demonstrated dose-dependent inhibition of viral infection, highlighting the potential for developing antiviral agents .

- Cytotoxicity Assessment : In vitro assays have shown that various derivatives exhibit cytotoxic effects on cancer cell lines, with EC50 values indicating effective concentrations for inducing cell death. For instance, compounds derived from this scaffold have been reported with EC50 values ranging from 0.18 to 6.38 μM against specific cancer cells .

Biological Activity Summary

Structure-Activity Relationship Insights

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-5-(piperidin-3-yl)pyridine, and how can intermediates be optimized?

- Methodology :

- Bromination of pyridine precursors : Start with 5-(piperidin-3-yl)pyridine derivatives and employ regioselective bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., acetonitrile, 0–5°C) to minimize side reactions .

- Intermediate purification : Use flash chromatography (hexane/ethyl acetate gradient) to isolate intermediates, as demonstrated for structurally related bromopyridines .

- Validation : Confirm regiochemistry via NMR (e.g., aromatic proton splitting patterns) and LC-MS for mass verification .

Q. What safety precautions are critical when handling this compound?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .

- Waste disposal : Segregate halogenated waste and neutralize acidic/basic residues before disposal, following protocols for brominated pyridines .

- First-aid measures : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- Analytical techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .

- Spectroscopy : Compare NMR (e.g., piperidine NH proton at δ 1.5–2.5 ppm) and IR (C-Br stretch ~550 cm) to reference data .

- Elemental analysis : Confirm C, H, N, Br percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate HOMO-LUMO gaps and electrostatic potential maps, as done for analogous bromopyridines .

- Nonlinear optical (NLO) analysis : Compute hyperpolarizability (β) using Gaussian09 to assess potential NLO applications .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine models .

Q. What strategies resolve contradictions in crystallographic data for brominated pyridine derivatives?

- Methodology :

- SHELX refinement : Use SHELXL for high-resolution data (d-spacing < 1 Å) to refine atomic positions and resolve disorder in the piperidine ring .

- Twinned data handling : Apply HKLF5 format in SHELX for twinned crystals, leveraging the program’s robustness in macromolecular refinement .

- Validation : Cross-check with spectroscopic data (e.g., - COSY) to confirm conformations .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura coupling : Screen Pd catalysts (e.g., Pd(PPh)) and bases (KCO) in toluene/ethanol (3:1) at 80°C to couple with boronic acids, monitoring via TLC .

- Mechanistic insights : Use DFT to model transition states and compare activation energies for bromine vs. other halogens .

- Side-reaction mitigation : Add TBAB (tetrabutylammonium bromide) to stabilize Pd intermediates and reduce debromination .

Q. What are the challenges in functionalizing the piperidine ring without disrupting the pyridine core?

- Methodology :

- Selective protection : Use BocO to protect the piperidine NH before bromination, then deprotect with TFA .

- Steric effects : Analyze via molecular docking (e.g., AutoDock Vina) to predict steric hindrance in derivatives .

- Reaction monitoring : Employ in-situ IR to track NH protection/deprotection kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.